molecular formula C14H13N3O3S B14954088 3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B14954088
M. Wt: 303.34 g/mol
InChI Key: QEOMFLZXCFOYOE-UHFFFAOYSA-N
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Description

3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features a benzoxazine ring fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with a suitable benzoxazine precursor in the presence of a coupling agent can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzoxazine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its combined benzoxazine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C14H13N3O3S/c18-12-8-20-11-2-1-9(7-10(11)17-12)14(19)16-4-3-13-15-5-6-21-13/h1-2,5-7H,3-4,8H2,(H,16,19)(H,17,18)

InChI Key

QEOMFLZXCFOYOE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCC3=NC=CS3

Origin of Product

United States

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